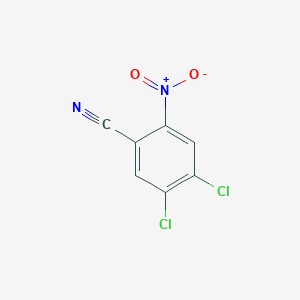

4,5-Dichloro-2-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dichloro-2-nitrobenzonitrile is an organic compound with the molecular formula C7H2Cl2N2O2 and a molecular weight of 217.01 g/mol . It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,5-Dichloro-2-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,5-dichloronitrobenzene with copper (I) cyanide in an inert solvent such as N,N-dimethylformamide, N-methylpyrrolidone, or pyridine. The reaction is typically carried out at a temperature range of 140°C to 170°C for 2.6 to 6.0 hours . The use of inorganic cyanides like potassium cyanide or sodium cyanide can enhance the reaction efficiency .

Industrial Production Methods

For industrial-scale production, the process involves similar reaction conditions but optimized for larger quantities. The reaction mixture is often poured into toluene, filtered to remove insoluble materials, and the filtrate is distilled to dryness. The residue is then washed with carbon tetrachloride to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

4,5-Dichloro-2-nitrobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

Reduction: 4,5-Dichloro-2-aminobenzonitrile.

Oxidation: Oxidized derivatives depending on the specific conditions used.

Aplicaciones Científicas De Investigación

4,5-Dichloro-2-nitrobenzonitrile is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibition and as a probe for biochemical pathways.

Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4,5-Dichloro-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms can also participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

Benzonitrile: A simpler analog with a single nitrile group and no additional substituents.

2,6-Dichlorobenzonitrile: Similar structure but with chlorine atoms at different positions on the benzene ring.

4-Chloro-2-nitrobenzonitrile: Contains only one chlorine atom and a nitro group.

Uniqueness

4,5-Dichloro-2-nitrobenzonitrile is unique due to the specific positioning of its chlorine and nitro groups, which confer distinct reactivity and properties. This makes it particularly valuable as an intermediate in the synthesis of specialized pharmaceuticals and agrochemicals .

Actividad Biológica

4,5-Dichloro-2-nitrobenzonitrile (DCNB) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in various fields, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

This compound has the molecular formula C7H3Cl2N2O2 and features a nitro group and two chlorine atoms attached to a benzene ring with a nitrile functional group. These structural components contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that DCNB exhibits various biological activities, which can be summarized as follows:

- Anticancer Activity : Studies have shown that DCNB possesses cytotoxic effects against several cancer cell lines, including glioblastoma and breast cancer cells. The compound demonstrated an IC50 value of 7.7 µM against U-251 glioblastoma cells, indicating significant antiproliferative activity .

- Mechanisms of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Specifically, DCNB may interfere with critical signaling pathways involved in tumor growth and survival .

- Neuropharmacological Effects : DCNB has also been studied for its potential neuropharmacological effects. It interacts with serotonin receptors, which may influence cognitive functions and neurodevelopmental processes .

Case Studies

- Cytotoxicity in Glioblastoma : In a study focusing on the effects of various compounds on glioblastoma cells, DCNB was highlighted for its selective toxicity towards cancerous cells compared to normal astrocytes, achieving a selectivity index of 1.96 . This suggests that DCNB could be a candidate for targeted cancer therapies.

- Impact on Neurodevelopment : Another investigation explored the role of DCNB in modulating neurodevelopmental pathways via serotonin receptor interactions. The findings indicated that while DCNB may promote neuronal growth under certain conditions, it could also lead to cognitive deficits if misregulated .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | IC50 Value (µM) | Cell Line/Model |

|---|---|---|---|

| Anticancer Activity | Cytotoxicity | 7.7 | U-251 (Glioblastoma) |

| Neuropharmacological Effect | Cognitive modulation | N/A | Neurodevelopment Models |

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in oncology and neuropharmacology. Its ability to selectively target cancer cells while sparing normal cells presents an opportunity for developing less toxic cancer treatments. Furthermore, its interaction with serotonin receptors suggests possible applications in treating cognitive disorders.

Propiedades

IUPAC Name |

4,5-dichloro-2-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEOUPUFGJBXFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.